

A Comparative Spectroscopic Analysis of 1-Cyclopropyl-1-phenylethanol and Its Analogs

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Compound of Interest

Compound Name: 1-Cyclopropyl-1-phenylethanol

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In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure and electronic environment is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This guide provides an in-depth comparative analysis of the spectroscopic data of **1-Cyclopropyl-1-phenylethanol** and its structurally related analogs: 1-phenyl-1-propanol, 1-phenyl-1-butanol, and cyclopropyl phenyl methanone. Through this comparison, we will explore how subtle modifications to the molecular architecture manifest in distinct spectral signatures, offering valuable insights for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Analog Comparison

The rationale for comparing **1-Cyclopropyl-1-phenylethanol** with its selected analogs lies in the systematic variation of key structural motifs. By replacing the cyclopropyl group with linear alkyl chains (ethyl in 1-phenyl-1-propanol and propyl in 1-phenyl-1-butanol), we can dissect the electronic and steric influence of the strained three-membered ring. Furthermore, the inclusion of cyclopropyl phenyl methanone, a ketone analog, allows for an examination of the spectral changes upon oxidation of the tertiary alcohol. This comparative approach not only aids in the unambiguous identification of each compound but also deepens our understanding of structure-spectrum correlations.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed map of the hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer a wealth of structural information.

Comparative ¹H NMR Data

Compound	Aromatic Protons (ppm)	Methine/CH Proton (ppm)	Alkyl/Cyclopropyl Protons (ppm)	Hydroxyl Proton (ppm)
1-Cyclopropyl-1-phenylethanol	~7.2-7.5 (m)	-	~0.3-0.6 (m, 4H), ~1.0-1.2 (m, 1H), 1.5 (s, 3H)	~2.0 (s)
1-Phenyl-1-propanol	~7.2-7.4 (m)	~4.6 (t)	~1.8 (q, 2H), ~0.9 (t, 3H)	~2.0 (s)
1-Phenyl-1-butanol	~7.2-7.4 (m)	~4.6 (t)	~1.7 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)	~2.1 (s)
Cyclopropyl Phenyl Methanone	~7.4-8.0 (m)	-	~2.6-2.8 (m, 1H), ~1.0-1.3 (m, 4H)	-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation

The most striking difference in the ¹H NMR spectra is the upfield shift of the cyclopropyl protons in **1-Cyclopropyl-1-phenylethanol** (0.3-1.2 ppm) compared to the alkyl protons in its linear analogs (0.9-1.8 ppm). This shielding effect is a well-documented characteristic of cyclopropane rings, often attributed to the unique electronic structure and the generation of a ring current.^{[1][2]} The strained C-C bonds in the cyclopropyl group possess a higher degree of p-character, leading to an anisotropic magnetic field that shields the protons.

In **1-Cyclopropyl-1-phenylethanol**, the presence of a chiral center at the carbinol carbon renders the two methylene protons on the cyclopropyl ring diastereotopic.^{[3][4]} This means they are chemically non-equivalent and are expected to show distinct chemical shifts and coupling patterns, contributing to the complexity of the multiplet in the 0.3-0.6 ppm region.

The benzylic methine proton in 1-phenyl-1-propanol and 1-phenyl-1-butanol appears as a triplet around 4.6 ppm due to coupling with the adjacent methylene protons. This signal is absent in **1-Cyclopropyl-1-phenylethanol** and cyclopropyl phenyl methanone. The downfield shift of this proton is a result of the deshielding effect of the adjacent phenyl ring and the hydroxyl group.

The aromatic protons in all the alcohol analogs appear in the typical region of 7.2-7.5 ppm. However, in cyclopropyl phenyl methanone, the aromatic protons ortho to the carbonyl group are shifted downfield (to ~8.0 ppm) due to the strong deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: A View of the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Comparative ¹³C NMR Data

Compound	Aromatic Carbons (ppm)	Carbinol/Carbonyl Carbon (ppm)	Alkyl/Cyclopropyl Carbons (ppm)
1-Cyclopropyl-1-phenylethanol	~125-145	~75	~15 (CH), ~2-5 (CH ₂)
1-Phenyl-1-propanol	~126-145	~76	~32 (CH ₂), ~10 (CH ₃)
1-Phenyl-1-butanol	~126-145	~74	~41 (CH ₂), ~19 (CH ₂), ~14 (CH ₃)
Cyclopropyl Phenyl Methanone	~128-137	~200	~16 (CH), ~11 (CH ₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Analysis and Interpretation

The ^{13}C NMR spectra further highlight the unique nature of the cyclopropyl group. The cyclopropyl carbons of **1-Cyclopropyl-1-phenylethanol** are significantly shielded, appearing at approximately 2-5 ppm for the methylene carbons and around 15 ppm for the methine carbon. [5] This upfield shift is a consequence of the increased s-character of the C-H bonds and the unusual hybridization of the carbon atoms in the strained ring.

The carbinol carbon signal appears in a similar region (around 74-76 ppm) for all the alcohol analogs, indicative of a carbon atom single-bonded to an oxygen and a phenyl group. In stark contrast, the carbonyl carbon of cyclopropyl phenyl methanone is dramatically deshielded, with a chemical shift of approximately 200 ppm, a characteristic feature of ketones.

The chemical shifts of the alkyl side-chain carbons in 1-phenyl-1-propanol and 1-phenyl-1-butanol follow predictable trends, with carbons closer to the electron-withdrawing phenyl and hydroxyl groups being more deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Comparative IR Data

Compound	O-H Stretch (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)	C-H Stretch (Aliphatic/Cyclopropyl) (cm ⁻¹)	C=O Stretch (cm ⁻¹)
1-Cyclopropyl-1-phenylethanol	~3400 (broad)	~3030	~3000, ~2900	-
1-Phenyl-1-propanol	~3370 (broad)	~3030	~2960, ~2870	-
1-Phenyl-1-butanol	~3370 (broad)	~3030	~2960, ~2870	-
Cyclopropyl Phenyl Methanone	-	~3060	~3010	~1665

Analysis and Interpretation

The most prominent feature in the IR spectra of the alcohol analogs is the broad O-H stretching band centered around 3400 cm⁻¹. This broadness is due to hydrogen bonding between the alcohol molecules. This band is, as expected, absent in the spectrum of cyclopropyl phenyl methanone.

All compounds exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretches for the linear alkyl chains in 1-phenyl-1-propanol and 1-phenyl-1-butanol appear below 3000 cm⁻¹. Notably, cyclopropyl compounds often show C-H stretching vibrations at slightly higher frequencies than typical alkanes, often just above 3000 cm⁻¹, which can sometimes overlap with the aromatic C-H stretches.^[6]

The defining feature of the cyclopropyl phenyl methanone spectrum is the strong C=O stretching absorption at approximately 1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency from that of a typical aliphatic ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Comparative MS Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-CH ₃] ⁺	[M-Alkyl] ⁺	[M-H ₂ O] ⁺	Phenyl-containing fragments
1-Cyclopropyl-1-phenylethanol	162	147	121	144	105, 77
1-Phenyl-1-propanol	136	121	107	118	107, 79, 77
1-Phenyl-1-butanol	150	135	107	132	107, 79, 77
Cyclopropyl Phenyl Methanone	146	-	105	-	105, 77

Analysis and Interpretation

The molecular ion peak ([M]⁺) is observed for all compounds, confirming their respective molecular weights. A common fragmentation pathway for benzylic alcohols is the loss of water, resulting in an [M-H₂O]⁺ peak.^{[7][8]}

Alpha-cleavage is a dominant fragmentation mechanism for these alcohols. For **1-Cyclopropyl-1-phenylethanol**, cleavage of the methyl group leads to the [M-CH₃]⁺ ion at m/z 147, and cleavage of the cyclopropyl group results in a fragment at m/z 121. Similarly, for 1-phenyl-1-propanol and 1-phenyl-1-butanol, loss of the ethyl and propyl groups, respectively, leads to the stable benzylic cation at m/z 107.

A prominent peak at m/z 105 is observed in the spectra of **1-Cyclopropyl-1-phenylethanol** and cyclopropyl phenyl methanone. This corresponds to the benzoyl cation ($[C_6H_5CO]^+$), which is a very stable fragment. The peak at m/z 77 corresponds to the phenyl cation ($[C_6H_5]^+$), a common fragment in the mass spectra of aromatic compounds. The fragment at m/z 79 in the linear analogs is likely due to the formation of the hydroxytropylium ion.^[9]

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

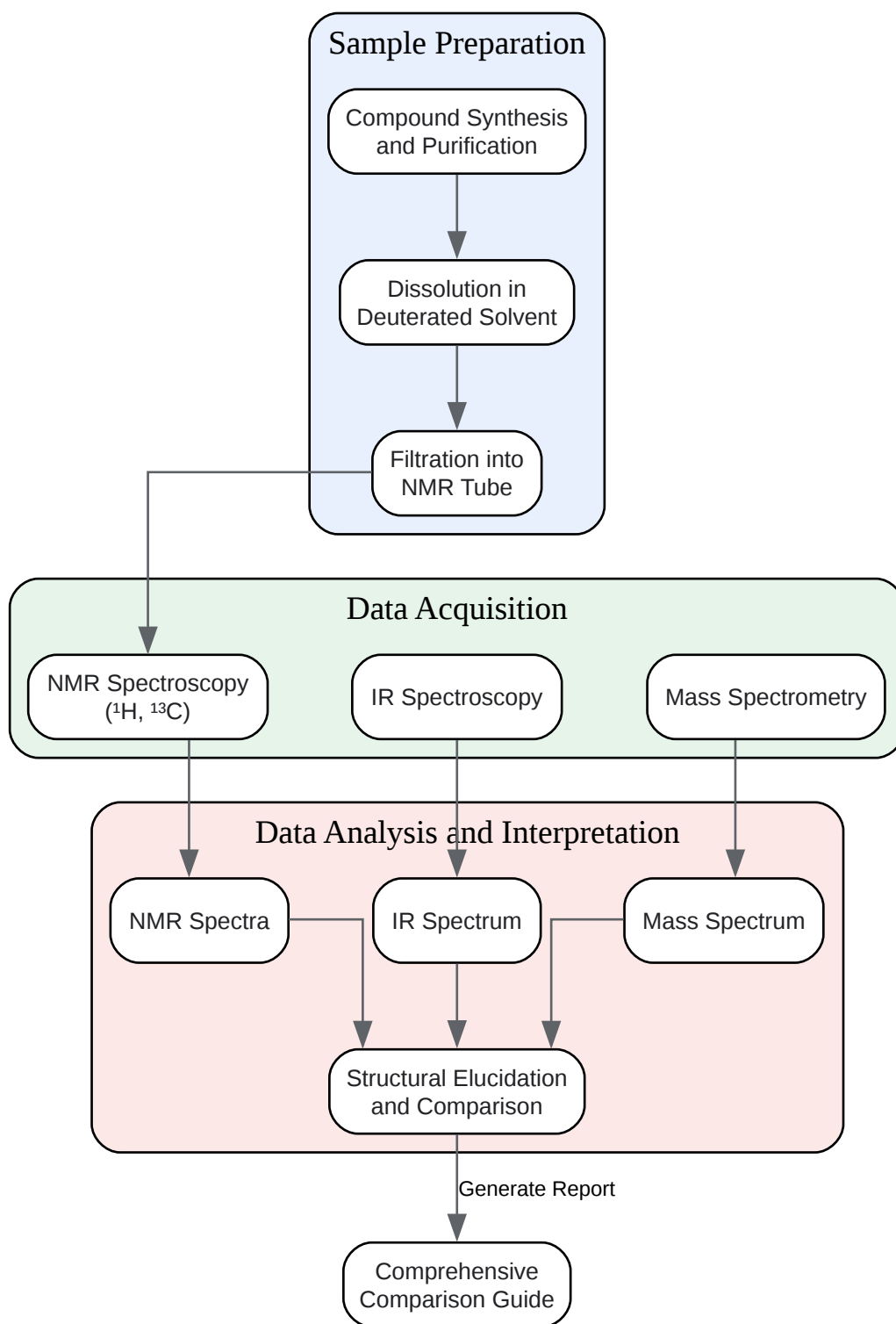
A detailed and consistent methodology is crucial for obtaining high-quality, reproducible NMR data.^{[10][11][12]}

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample (or use an equivalent amount of a liquid sample) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent is critical as it can influence chemical shifts.^{[13][14]}
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- NMR Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of organic compounds.



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